4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
概要
説明
Human immunodeficiency virus-1 integrase inhibitors are a class of antiretroviral drugs designed to block the action of the enzyme integrase, which is responsible for integrating the viral genome into the DNA of the host cell. This integration is a crucial step in the replication cycle of the human immunodeficiency virus-1, making integrase inhibitors essential in the treatment of human immunodeficiency virus-1 infections .
科学的研究の応用
Human immunodeficiency virus-1 integrase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of enzyme inhibition and drug design. In biology, they help in understanding the replication cycle of the human immunodeficiency virus-1 and the role of integrase in viral integration. In medicine, these inhibitors are crucial components of antiretroviral therapy, significantly improving the quality of life and life expectancy of individuals living with human immunodeficiency virus-1 . Additionally, they are used in the development of new antiviral therapies and in the study of drug resistance mechanisms .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of human immunodeficiency virus-1 integrase inhibitors often involves the incorporation of a pyridine moiety. One common synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves high-throughput screening of large compound libraries to identify potential inhibitors, followed by structure-activity relationship-based optimization to enhance potency and selectivity .
Industrial Production Methods: Industrial production of human immunodeficiency virus-1 integrase inhibitors typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the high demand for these life-saving drugs .
化学反応の分析
Types of Reactions: Human immunodeficiency virus-1 integrase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure to enhance the drug’s efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis of human immunodeficiency virus-1 integrase inhibitors include diketo acids, which are crucial for the inhibition of the integrase enzyme. Reaction conditions often involve the use of catalysts and specific temperature and pH ranges to optimize the yield and purity of the final product .
Major Products Formed: The major products formed from these reactions are potent inhibitors of the human immunodeficiency virus-1 integrase enzyme. These products are further tested for their efficacy in inhibiting the replication of the human immunodeficiency virus-1 and their safety in clinical use .
作用機序
Human immunodeficiency virus-1 integrase inhibitors exert their effects by blocking the strand transfer step of the integration of the viral genome into the host cell DNA. This inhibition prevents the virus from multiplying in the blood, thereby reducing the viral load in the patient. The molecular targets of these inhibitors are the active sites of the integrase enzyme, where they bind and prevent the enzyme from catalyzing the integration process .
類似化合物との比較
Human immunodeficiency virus-1 integrase inhibitors are compared with other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors. While reverse transcriptase inhibitors block the transcription of viral RNA into DNA and protease inhibitors prevent the maturation of viral proteins, integrase inhibitors specifically target the integration step, making them unique in their mode of action . Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir, each with distinct pharmacokinetic and pharmacodynamic properties .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid involves the conversion of commercially available starting materials to the target compound using a series of chemical reactions.", "Starting Materials": ["3-Azidomethyl-benzene", "Ethyl acetoacetate", "Sodium hydride", "Acetic acid", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water"], "Reaction": ["Step 1: Synthesis of ethyl 4-(3-azidomethyl-phenyl)-2-oxo-butanoate by reacting 3-azidomethyl-benzene with ethyl acetoacetate in the presence of sodium hydride.", "Step 2: Hydrolysis of ethyl 4-(3-azidomethyl-phenyl)-2-oxo-butanoate to form 4-(3-azidomethyl-phenyl)-2-oxo-butanoic acid using acetic acid.", "Step 3: Conversion of 4-(3-azidomethyl-phenyl)-2-oxo-butanoic acid to 4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid by reacting with sodium azide in the presence of hydrochloric acid and sodium hydroxide.", "Step 4: Isolation of the target compound by extraction with diethyl ether followed by evaporation of the solvent and purification by recrystallization from water."] } | |
CAS番号 |
544467-07-4 |
分子式 |
C11H9N3O4 |
分子量 |
247.21 g/mol |
IUPAC名 |
(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |
InChIキー |
ZIRLWIWYZCQZJW-UITAMQMPSA-N |
異性体SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |
SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-] |
正規SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
118-D-24 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。